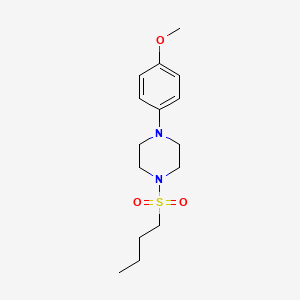![molecular formula C15H22N2O3S2 B5366166 N-cyclohexyl-2-({4-[(methylamino)sulfonyl]phenyl}thio)acetamide](/img/structure/B5366166.png)
N-cyclohexyl-2-({4-[(methylamino)sulfonyl]phenyl}thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2-({4-[(methylamino)sulfonyl]phenyl}thio)acetamide, commonly known as CMPTA, is a chemical compound that has been extensively studied for its potential therapeutic applications. CMPTA belongs to the class of compounds known as selective androgen receptor modulators (SARMs), which are compounds that selectively bind to androgen receptors in the body. In
Mechanism of Action
CMPTA selectively binds to androgen receptors in the body, which are proteins that play a key role in the development and maintenance of male sexual characteristics. By binding to these receptors, CMPTA can stimulate the growth and development of muscle tissue and bone, while also inhibiting the growth of prostate cancer cells.
Biochemical and Physiological Effects:
Studies have shown that CMPTA can increase muscle mass and strength, while also increasing bone density and reducing the risk of fractures. CMPTA has also been shown to have anti-cancer properties, particularly in the treatment of prostate cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of CMPTA is its selectivity for androgen receptors, which reduces the risk of side effects associated with traditional androgen therapy. However, one of the limitations of CMPTA is that it is still in the early stages of development and has not yet been approved for clinical use.
Future Directions
There are several future directions for research on CMPTA. One area of research is the development of more potent and selective N-cyclohexyl-2-({4-[(methylamino)sulfonyl]phenyl}thio)acetamide, which could have even greater therapeutic potential than CMPTA. Another area of research is the development of combination therapies that could enhance the effects of CMPTA in the treatment of muscle wasting and bone loss. Finally, more research is needed to determine the long-term safety and efficacy of CMPTA, particularly in the treatment of prostate cancer.
Synthesis Methods
The synthesis of CMPTA involves the reaction of 4-[(methylamino)sulfonyl]phenylthiocyanate with cyclohexylamine in the presence of a base. The resulting product is then reacted with chloroacetic acid to yield CMPTA. This synthesis method has been optimized to yield high purity and high yields of CMPTA.
Scientific Research Applications
CMPTA has been extensively studied for its potential therapeutic applications. In particular, it has been studied for its potential use in the treatment of muscle wasting and bone loss associated with aging and various diseases. CMPTA has also been studied for its potential use in the treatment of prostate cancer.
properties
IUPAC Name |
N-cyclohexyl-2-[4-(methylsulfamoyl)phenyl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S2/c1-16-22(19,20)14-9-7-13(8-10-14)21-11-15(18)17-12-5-3-2-4-6-12/h7-10,12,16H,2-6,11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMUDYHNOXJNHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)SCC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2-(2-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5366086.png)
![7-chloro-2-[2-(5-chloro-2-methoxyphenyl)vinyl]-4H-3,1-benzoxazin-4-one](/img/structure/B5366100.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-(2-propoxybenzylidene)acetohydrazide](/img/structure/B5366102.png)
![N'-{[2-(4-isopropylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5366110.png)
![5-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-1H-pyrazole](/img/structure/B5366115.png)

![3-(2,3-dimethoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5366119.png)

![6-[({4-[acetyl(methyl)amino]phenyl}amino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5366126.png)
![N-[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]methionine](/img/structure/B5366131.png)

![N-({1-[(2-isopropylpyrimidin-4-yl)methyl]piperidin-3-yl}methyl)cyclobutanecarboxamide](/img/structure/B5366145.png)
![N-[1-(4-methylbenzyl)cyclopropyl]-2-(4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B5366149.png)
![4-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine-1-sulfonamide](/img/structure/B5366151.png)